

An In-depth Technical Guide to the Reactivity and Stability of Phenylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenylsilane**

Cat. No.: **B129415**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity and stability characteristics of **phenylsilane** (PhSiH_3). **Phenylsilane** is a versatile organosilicon compound utilized as a potent and selective reducing agent in organic synthesis, particularly within pharmaceutical and materials science research. Its unique properties necessitate a thorough understanding of its handling, reactivity, and stability for safe and effective application.

Core Properties and Stability

Phenylsilane is a colorless liquid that is structurally analogous to toluene, with a silyl group replacing the methyl group. This substitution imparts distinct reactivity, primarily centered around the Si-H bonds, which are hydridic in nature.

Stability and Handling:

Phenylsilane is a flammable liquid that can react with moisture, releasing flammable hydrogen gas. It is typically stable when stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and sources of ignition. **Phenylsilane** is incompatible with strong oxidizing agents, strong acids, and bases. Proper air-sensitive handling techniques, such as the use of a Schlenk line, are essential for its safe manipulation.

Physical and Thermodynamic Properties

A summary of key physical and thermodynamic data for **phenylsilane** is presented in Table 1. These properties are critical for its application in various reaction conditions.

| Property | Value |
|---|----------------------------------|
| Molecular Formula | C ₆ H ₈ Si |
| Molecular Weight | 108.21 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | 0.877 g/mL at 25 °C[1] |
| Boiling Point | 119-121 °C[1] |
| Melting Point | -64 to -68 °C[2] |
| Flash Point | 8 °C[2] |
| Refractive Index | n _{20/D} 1.510 |
| Enthalpy of Vaporization (Δ _{vap} H) | 36.6 ± 0.3 kJ/mol[3] |
| Enthalpy of Fusion (Δ _{fus} H) | 8.4 kJ/mol[3] |

Reactivity of Phenylsilane

The reactivity of **phenylsilane** is dominated by the hydridic nature of the Si-H bonds, making it an excellent reducing agent. It participates in a variety of transformations, including reductions of carbonyls and phosphine oxides, hydrosilylation of unsaturated bonds, and cross-coupling reactions.

Reduction Reactions

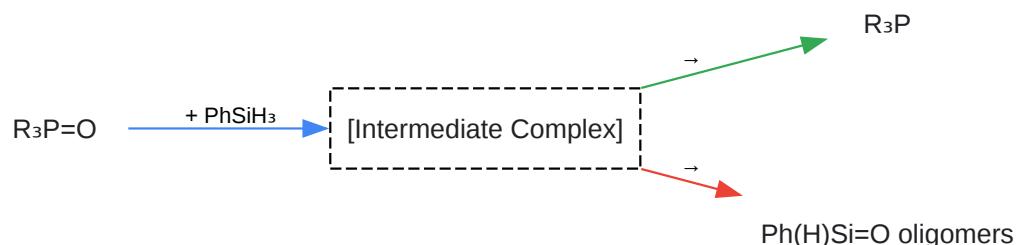
Phenylsilane is widely employed for the reduction of various functional groups. The selectivity of these reductions can often be tuned by the choice of catalyst and reaction conditions.

Phenylsilane is an effective reagent for the reduction of ketones and aldehydes to their corresponding alcohols. These reactions can be catalyzed by a variety of metal complexes and, in some cases, proceed with high enantioselectivity. Table 2 provides a selection of reported yields for the reduction of various ketones.

| Substrate | Catalyst/Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|--------------------------|---|-------------------------------|-----------|-----------------------------|
| Acetophenone | hCAlI in E. coli, 3 equiv. PhSiH ₃ | 1-Phenylethanol | 89[4] | 91[4] |
| 4'-Chloroacetophenone | hCAlI in E. coli, 3 equiv. PhSiH ₃ | 1-(4-Chlorophenyl)ethanol | >99[4] | >99[4] |
| 4'-Bromoacetophenone | hCAlI in E. coli, 3 equiv. PhSiH ₃ | 1-(4-Bromophenyl)ethanol | 81[4] | >99[4] |
| 4'-Methylacetophenone | hCAlI in E. coli, 3 equiv. PhSiH ₃ | 1-(p-Tolyl)ethanol | 81[4] | >99[4] |
| 4'-Methoxyacetophenone | hCAlI in E. coli, 3 equiv. PhSiH ₃ | 1-(4-Methoxyphenyl)ethanol | 51[4] | >99[4] |
| 2'-Methoxyacetophenone | hCAlI in E. coli, 3 equiv. PhSiH ₃ | 1-(2-Methoxyphenyl)ethanol | 91[4] | 98[4] |
| 1-Phenylbutane-1,3-dione | hCAlI in E. coli, 3 equiv. PhSiH ₃ | 4-Phenyl-4-hydroxybutan-2-one | >99[4] | 98[4] |

The deoxygenation of tertiary phosphine oxides to the corresponding phosphines is a crucial transformation, particularly for the regeneration of phosphine ligands from their oxides.

Phenylsilane is a commonly used reagent for this purpose, often proceeding with retention of stereochemistry at the phosphorus center.

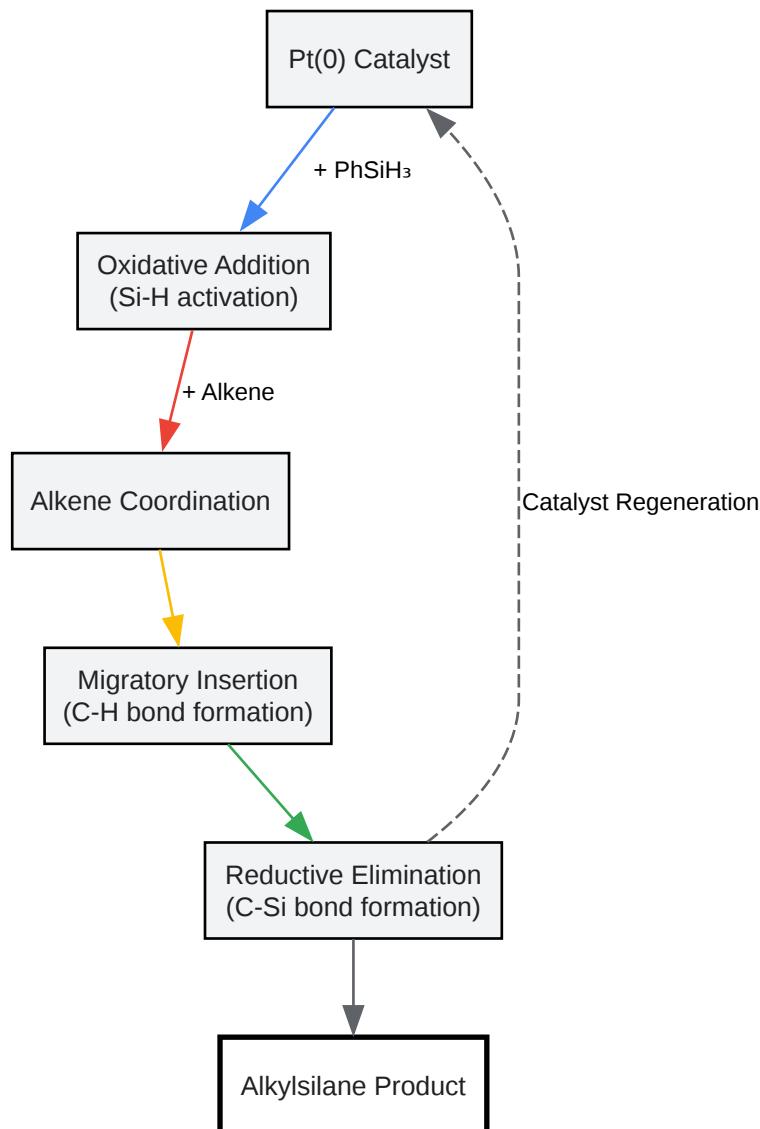


[Click to download full resolution via product page](#)

Mechanism of Phosphine Oxide Reduction

Hydrosilylation Reactions

Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a powerful tool for the formation of carbon-silicon bonds and is typically catalyzed by transition metal complexes, most notably platinum-based catalysts. The Chalk-Harrod mechanism is the most widely accepted pathway for this transformation.



[Click to download full resolution via product page](#)

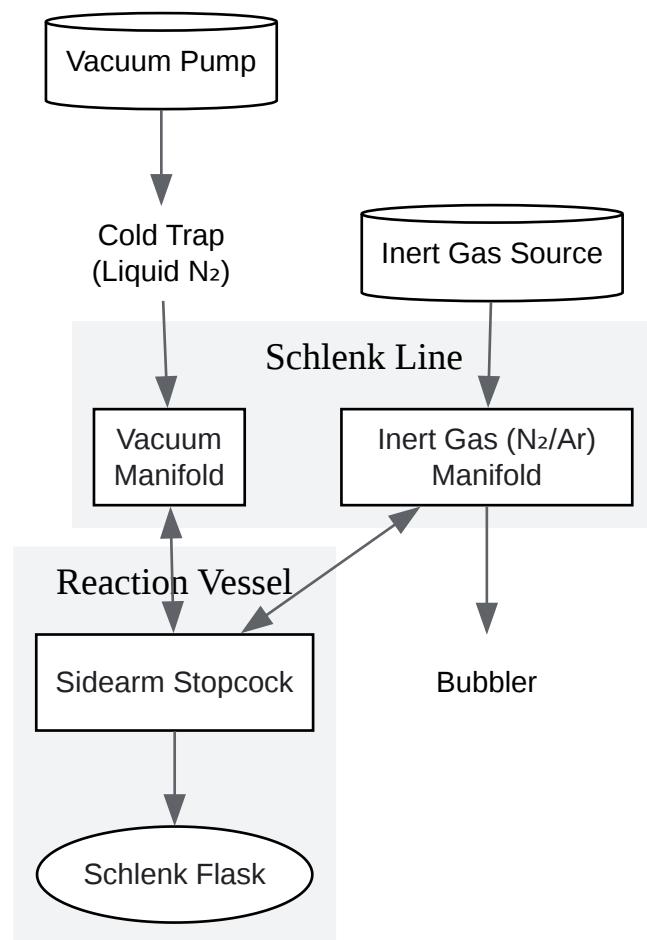
The Chalk-Harrod Hydrosilylation Mechanism

Table 3 presents a selection of yields for the hydrosilylation of terminal alkenes with **phenylsilane** using various catalysts.

| Alkene | Catalyst | Conditions | Product | Yield (%) |
|-------------------------|-------------------------|------------------|---|-----------|
| 1-Hexene | 0.05 mol% Co(I) complex | neat, 25 °C, 1 h | 1-Hexylphenylsilane | 97[5] |
| Allyl glycidyl ether | 0.05 mol% Co(I) complex | neat, 25 °C, 1 h | 1-Phenyl-1-(3-(oxiran-2-ylmethoxy)propyl)silane | 94[5] |
| Allyltrimethylsilane | 0.05 mol% Co(I) complex | neat, 25 °C, 1 h | 1-Phenyl-1-(3-(trimethylsilyl)propyl)silane | 89[5] |
| N-allyl-N-methylaniline | 0.05 mol% Co(I) complex | neat, 25 °C, 1 h | N-methyl-N-(3-(phenylsilyl)propyl)aniline | 85[5] |

Oxidation Reactions

Phenylsilanes can be oxidized to silanols and subsequently to phenols, providing a synthetic route to these valuable compounds. The Fleming-Tamao oxidation is a well-established method for this transformation, often proceeding with retention of stereochemistry.[6][7][8] The reaction typically involves the conversion of the phenylsilyl group into a more reactive species, followed by oxidation with a peroxide.[6][7][8]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. PHENYLSILANE | [gelest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 7. Fleming-Tamao Oxidation [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Reactivity and Stability of Phenylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129415#understanding-the-reactivity-and-stability-of-phenylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com